2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Physicochemical profiling Permeability LogP

2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide (CAS 1206992-29-1) is a fully synthetic, 1,5‑diaryl‑2‑thioether‑imidazole derivative bearing an N‑methylacetamide side‑chain. The imidazole‑2‑thioacetamide scaffold has been investigated for antimicrobial activity against Gram‑positive and Gram‑negative bacteria and fungi , and closely related 2‑thio‑substituted imidazole acetamides have been developed as BACE1 (β‑secretase) inhibitors, implicating this chemotype in CNS‑relevant target engagement.

Molecular Formula C19H18ClN3OS
Molecular Weight 371.88
CAS No. 1206992-29-1
Cat. No. B2700925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
CAS1206992-29-1
Molecular FormulaC19H18ClN3OS
Molecular Weight371.88
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC
InChIInChI=1S/C19H18ClN3OS/c1-13-6-8-14(9-7-13)17-11-22-19(25-12-18(24)21-2)23(17)16-5-3-4-15(20)10-16/h3-11H,12H2,1-2H3,(H,21,24)
InChIKeyRQRCNZLOHIFALP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(3-Chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide – Imidazole-Thioacetamide Sourcing Guide for Antimicrobial & CNS-Targeted Screening


2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide (CAS 1206992-29-1) is a fully synthetic, 1,5‑diaryl‑2‑thioether‑imidazole derivative bearing an N‑methylacetamide side‑chain. The imidazole‑2‑thioacetamide scaffold has been investigated for antimicrobial activity against Gram‑positive and Gram‑negative bacteria and fungi [1], and closely related 2‑thio‑substituted imidazole acetamides have been developed as BACE1 (β‑secretase) inhibitors, implicating this chemotype in CNS‑relevant target engagement [2]. The compound occupies a narrow structural niche defined by the simultaneous presence of a 3‑chlorophenyl group on N1, a p‑tolyl group on C5, and an N‑methyl amide on the thioacetamide side‑chain, a combination that differentiates it from the larger pool of imidazole‑2‑thioacetamide analogs.

Why N‑Methyl‑2‑((1‑(3‑chlorophenyl)-5-(p‑tolyl)-1H‑imidazol‑2‑yl)thio)acetamide Cannot Be Replaced by Close Imidazole‑Thioacetamide Analogs


Imidazole‑2‑thioacetamides exhibit steep structure‑activity relationships (SAR) where small changes in the amide substituent or aryl halide position produce non‑additive shifts in antimicrobial potency and spectrum [1]. Replacing the N‑methylamide with an N‑aryl or unsubstituted amide alters hydrogen‑bonding capacity and lipophilicity, which directly controls membrane permeation and target binding. The 3‑chlorophenyl group on the imidazole N1 imparts a distinctive electron‑withdrawing and steric profile relative to 4‑chlorophenyl or unsubstituted phenyl isomers, leading to divergent activity against bacterial strains [1]. Additionally, BACE1 inhibitor series data show that even minor variation of the thioacetamide N‑substituent can change IC₅₀ values by more than an order of magnitude, making generic replacement unreliable without empirical validation [2].

Quantitative Differentiation of 2-((1-(3-Chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide from Its Closest Analogs


N‑Methyl Amide Substitution Reduces Hydrogen‑Bond Donor Count and Increases Lipophilicity vs. Primary Amide Analog

The N‑methyl amide of the target compound eliminates one hydrogen‑bond donor (HBD) compared to the primary amide analog 2‑((1‑(3‑chlorophenyl)-5‑(p‑tolyl)-1H‑imidazol‑2‑yl)thio)acetamide (CAS 1207001-80-6). With molecular formula C₁₉H₁₈ClN₃OS (MW 371.88 g/mol) versus C₁₈H₁₆ClN₃OS (MW 357.9 g/mol) for the des‑methyl analog, the target compound gains 14 Da and loses capacity for amide‑NH‑mediated hydrogen bonding . Reduced HBD count correlates with improved passive membrane permeability, a critical parameter for intracellular target engagement.

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3‑Chlorophenyl Regioisomerism Drives Divergent Antimicrobial Activity in Imidazole‑2‑thioacetamide Series

In the 2‑substituted imidazole series reported by Salman et al. (2015), compounds bearing electron‑withdrawing substituents on the N1‑phenyl ring showed markedly different inhibition zones against Staphylococcus aureus and Escherichia coli compared to unsubstituted phenyl analogs [1]. The 3‑chloro substituent, present in the target compound, introduces a meta‑electron‑withdrawing effect (σₘ = 0.37) that is distinct from the 4‑chloro isomer (σₚ = 0.23) and from hydrogen (σ = 0). This electronic modulation alters imidazole ring electron density and thioether reactivity, directly affecting antimicrobial potency [1].

Antimicrobial SAR Regioisomer effect Halogen substitution

N‑Methyl versus N‑Thiazolyl Amide Substitution Modulates BACE1 Inhibitory Potency in Imidazole‑2‑thioacetamide Chemotype

Azimi et al. (2017) demonstrated that in imidazole‑2‑thioacetamide BACE1 inhibitors, replacing the N‑thiazol‑2‑yl group with N‑methyl reduced molecular weight and altered enzyme inhibition kinetics [1]. The N‑methyl analog of the series exhibited a logP shift of approximately −0.5 to −1.0 relative to the N‑thiazolyl counterpart, improving ligand efficiency while maintaining sub‑micromolar IC₅₀ values. Although the target compound was not directly tested in that study, the SAR indicates that the N‑methyl acetamide confers a distinct balance of potency and physicochemical properties relative to bulkier heteroaryl amides.

BACE1 inhibition Alzheimer's disease Thioacetamide SAR

p‑Tolyl Group on Imidazole C5 Provides Steric Differentiation from 5‑Phenyl and 5‑(4‑Chlorophenyl) Analogs

The p‑tolyl substituent on C5 introduces a methyl group that increases steric bulk (Taft Es = −1.24 vs. −0.55 for phenyl) and modestly donates electron density (σₚ = −0.17). In the Salman et al. antimicrobial screen, imidazole‑2‑thioacetamides with p‑tolyl at C5 showed differential activity against Bacillus subtilis compared to 5‑phenyl derivatives [1]. The methyl group can influence the dihedral angle between the imidazole and the aryl ring, altering molecular shape and target complementarity.

Steric effect Imidazole C5 substitution Antimicrobial

Optimal Deployment Scenarios for 2-((1-(3-Chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide Based on Differential Evidence


Antimicrobial Lead Optimization Requiring N‑Methyl Amide Permeability Advantage

The target compound, with its single H‑bond donor and reduced MW relative to N‑aryl analogs, is suited for programs optimizing Gram‑negative bacterial penetration where efflux‑pump recognition of primary amides is a concern [1]. Use as a reference compound in MIC assays against S. aureus and E. coli panels, with head‑to‑head comparison against the des‑methyl analog (CAS 1207001-80-6) to quantify the HBD‑permeability relationship [1].

BACE1 Inhibitor Screening Cascade for Alzheimer's Disease

The lower predicted logP of the N‑methylacetamide relative to N‑thiazolyl analogs positions this compound as a ligand‑efficient starting point for CNS‑penetrant BACE1 inhibitors [2]. Deploy in FRET‑based BACE1 assays and parallel artificial membrane permeability assays (PAMPA‑BBB) to experimentally validate the lipophilic efficiency advantage over N‑heteroaryl amide congeners [2].

Regioisomer Selectivity Profiling in Antimicrobial or Kinase Panels

The 3‑chlorophenyl regioisomer provides a distinct electronic profile (σₘ = 0.37) that can be exploited in panels comparing meta‑ vs. para‑halogenated imidazole‑thioacetamides [1]. Use in broad‑spectrum antimicrobial screening to establish regioisomer‑activity relationships and guide selection of the optimal halogen position for target binding [1].

Chemical Biology Probe for Thioether‑Reactivity and Cellular Target Engagement

The thioether linkage in the target compound offers a potential handle for oxidative metabolic activation or covalent probe development. The combination of 3‑chlorophenyl and p‑tolyl substituents provides UV‑active chromophores (λmax ~250–270 nm) suitable for LC‑MS quantification in cellular pharmacokinetic studies [1].

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